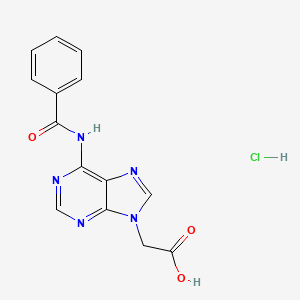

2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13675579

Molecular Formula: C14H12ClN5O3

Molecular Weight: 333.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12ClN5O3 |

|---|---|

| Molecular Weight | 333.73 g/mol |

| IUPAC Name | 2-(6-benzamidopurin-9-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H11N5O3.ClH/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9;/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22);1H |

| Standard InChI Key | ZYBDLJAUDRCYFQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 2-(6-benzamidopurin-9-yl)acetic acid hydrochloride, reflects its three key structural components:

-

A purine nucleus (9H-purine) substituted at the 6-position with a benzamido group () .

-

An acetic acid moiety () linked to the purine’s 9-position via a methylene bridge .

-

A hydrochloride salt formed by protonation of the acetic acid’s carboxylate group .

The purine ring system, a bicyclic structure comprising fused pyrimidine and imidazole rings, provides a planar aromatic scaffold capable of -stacking interactions with biological targets like DNA or enzymes. Substituents at the 6-position (benzamido) and 9-position (acetic acid) introduce steric and electronic modifications that influence solubility and target binding.

Stereoelectronic Features

-

Benzamido Group: The electron-withdrawing amide () at C6 withdraws electron density from the purine ring, potentially enhancing reactivity toward nucleophilic attack at C2 or C8 .

-

Acetic Acid Side Chain: The carboxylate group () confers water solubility at physiological pH, while the methylene spacer () allows flexibility in molecular docking .

The hydrochloride salt form improves crystallinity and storage stability, as evidenced by its inclusion in commercial catalogs .

Physicochemical Data

Key physicochemical parameters are summarized below:

Notably, melting point, boiling point, and density data remain unreported in public sources, highlighting gaps in its physical characterization .

Synthesis and Production

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from adenine or its derivatives :

-

Adenine Functionalization:

-

Ester Hydrolysis:

-

Salt Formation:

Industrial Production

Scale-up synthesis faces challenges due to:

-

Purification Complexity: The polar carboxylic acid and hydrochloride groups necessitate chromatographic or recrystallization techniques .

-

Yield Optimization: Reported lab-scale yields for analogous purine derivatives rarely exceed 40–60%, suggesting room for catalytic or procedural improvements .

Major suppliers, including AK Scientific and ChemScene, offer the compound at research-scale quantities (1 mg–1 g) with prices ranging from $125–$688 per gram .

| Hazard Statement | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves; avoid contact |

| H319 | Causes serious eye irritation | Use safety goggles |

| H335 | May cause respiratory irritation | Use in fume hood |

First Aid Measures

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Skin Contact: Wash with soap and water; remove contaminated clothing .

-

Eye Exposure: Rinse with water for 15 minutes; seek medical attention .

Storage recommendations include airtight containers under nitrogen at 2–8°C .

| Supplier | Purity | Price Range (per gram) | Catalog Number |

|---|---|---|---|

| AK Scientific, Inc. | ≥95% | $500–$600 | 1681EL |

| TargetMol Chemicals | ≥97% | $600–$700 | T77624 |

| ChemScene | ≥97% | $650–$750 | CS-0047311 |

Pricing reflects small-scale synthesis costs and demand from academic and pharmaceutical screening programs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume